N-(diphenylmethyl)-4-fluorobenzenesulfonamide

Catalog No.
S11289849
CAS No.
M.F
C19H16FNO2S
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(diphenylmethyl)-4-fluorobenzenesulfonamide

Product Name

N-(diphenylmethyl)-4-fluorobenzenesulfonamide

IUPAC Name

N-benzhydryl-4-fluorobenzenesulfonamide

Molecular Formula

C19H16FNO2S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H16FNO2S/c20-17-11-13-18(14-12-17)24(22,23)21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H

InChI Key

FUBHLJWJTBEEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F

N-(diphenylmethyl)-4-fluorobenzenesulfonamide is a sulfonamide compound characterized by the presence of a sulfonamide functional group attached to a fluorobenzene moiety. The structure consists of a diphenylmethyl group linked to a 4-fluorobenzenesulfonamide, which contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and its role in various

, including:

  • Nucleophilic Substitution Reactions: The sulfonamide group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom on the benzene ring can influence the reactivity of the aromatic system, facilitating electrophilic substitutions.
  • Dehydrohalogenation: This compound may also be involved in elimination reactions leading to the formation of alkenes or other unsaturated systems.

These reactions can be utilized in synthetic pathways to develop more complex molecular architectures.

The biological activity of N-(diphenylmethyl)-4-fluorobenzenesulfonamide has been explored in various studies. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects. Research indicates that compounds with sulfonamide functionalities can inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This suggests potential applications as an antimicrobial agent.

Additionally, studies have shown that modifications to the diphenylmethyl and fluorobenzene groups can enhance selectivity and potency against specific bacterial strains, making this compound a candidate for further pharmacological development.

Synthesis of N-(diphenylmethyl)-4-fluorobenzenesulfonamide can be achieved through several methods:

  • Direct Sulfonation: A fluorobenzene derivative can undergo sulfonation using sulfur trioxide or chlorosulfonic acid, followed by reaction with diphenylmethanol.
  • Nucleophilic Substitution: Starting from a suitable fluorobenzene derivative, nucleophilic substitution with diphenylmethanol and subsequent sulfonation can yield the desired product.
  • Photocatalytic Methods: Recent advancements in photocatalysis allow for the synthesis of sulfonamides under mild conditions using visible light, which can improve yields and reduce environmental impact .

N-(diphenylmethyl)-4-fluorobenzenesulfonamide has several potential applications:

  • Medicinal Chemistry: As a sulfonamide, it may serve as a lead compound for developing new antibiotics or antimicrobial agents.
  • Chemical Research: Its unique structure allows it to be used as a reagent or catalyst in organic synthesis.
  • Material Science: The compound could be explored for use in polymers or materials that require specific chemical properties.

Interaction studies involving N-(diphenylmethyl)-4-fluorobenzenesulfonamide focus on its binding affinity and mechanism of action against target proteins or enzymes. For example, studies may assess its interaction with bacterial enzymes related to folate metabolism, providing insights into its potential efficacy as an antibiotic. Additionally, computational studies may help predict how structural modifications affect binding interactions and biological activity.

Several compounds share structural similarities with N-(diphenylmethyl)-4-fluorobenzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(phenylmethyl)-4-fluorobenzenesulfonamideSimilar diphenylmethane structure without second phenylMay exhibit different biological activity
N-(diphenylmethyl)-benzenesulfonamideLacks fluorine substitution on benzenePotentially different reactivity profiles
N-(p-tolyl)-4-fluorobenzenesulfonamideContains a methyl group instead of diphenylMay show altered solubility and biological effects

These compounds highlight the uniqueness of N-(diphenylmethyl)-4-fluorobenzenesulfonamide due to its specific structural features that influence its chemical behavior and biological activity.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

341.08857809 g/mol

Monoisotopic Mass

341.08857809 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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